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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)butan-2-one

Cat. No.: B057468

An In-depth Technical Guide to 4-(4-Chlorophenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)butan-2-one, a
compound of interest in synthetic chemistry and drug discovery. This document details its
chemical and physical properties, experimental protocols for its synthesis and analysis, and its
application in the development of therapeutic agents.

Chemical and Physical Properties

4-(4-Chlorophenyl)butan-2-one is a ketone derivative with a chlorinated phenyl ring. Its
properties are summarized in the table below, providing a foundational understanding of the
compound's characteristics.
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Property Value Source
Molecular Weight 182.65 g/mol [1112]
Molecular Formula C10H1:CIO [11[2][3]
CAS Number 3506-75-0 [1][21[3]
IUPAC Name 4-(4-chlorophenyl)butan-2-one  [2]
Appearance Colorless to Pale Yellow Oil [1]
Boiling Point 110-114 °C (at 3 Torr) [1]
Density 1.111 + 0.06 g/cm3 (Predicted) [1]
Sparingly soluble in
Solubility Chloroform, slightly soluble in [1]

Ethyl Acetate and Methanol.

Canonical SMILES

CC(=0)CCC1=CC=C(C=C1)Cl

[3]

INnChI=1S/C10H11ClO/c1-

InChl 8(12)2-3-9-4-6-10(11)7-5-9/h4-  [2][3]
7H,2-3H2,1H3
NHWRHEOCEWDYPJ-

InChlKey [2][3]

UHFFFAOYSA-N

Experimental Protocols
Synthesis of 4-(4-Chlorophenyl)butan-2-one

A common synthetic route to 4-(4-chlorophenyl)butan-2-one involves the Friedel-Crafts

alkylation of chlorobenzene with 4-hydroxybutan-2-one in the presence of a suitable acid

catalyst. While specific patented methods exist for similar compounds using solid acid catalysts

like acid-activated Montmorillonite clay, a general laboratory-scale synthesis can be adapted.

General Protocol for Friedel-Crafts Alkylation:

o Catalyst Activation (if using a solid acid catalyst): The solid acid catalyst (e.qg.,

Montmorillonite clay) is activated by heating at 120°C for 2 hours to remove adsorbed water.
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Reaction Setup: A mixture of chlorobenzene and 4-hydroxybutan-2-one (in a molar ratio
ranging from 3:1 to 1:3) is placed in a reaction vessel equipped with a stirrer and a reflux
condenser.

Catalyst Addition: The activated solid acid catalyst is added to the reaction mixture.

Reaction Conditions: The mixture is heated to a temperature between 100-150°C with
constant stirring for 12-24 hours. The reaction may be carried out under a pressure of 1-15
bar.

Work-up: After the reaction is complete, the solid catalyst is filtered off. The excess
chlorobenzene is removed by distillation under reduced pressure.

Purification: The crude product is then purified by vacuum distillation or column
chromatography to yield 4-(4-chlorophenyl)butan-2-one.

Analytical Methods

The analysis of 4-(4-chlorophenyl)butan-2-one and similar compounds in various matrices
typically involves chromatographic techniques coupled with mass spectrometry.

General Protocol for GC-MS Analysis:

Sample Preparation: The sample containing 4-(4-chlorophenyl)butan-2-one is dissolved in
a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If the compound is present
in a complex matrix like a biological sample, a solid-phase extraction (SPE) may be
necessary for cleanup and pre-concentration.

GC-MS System: A gas chromatograph equipped with a mass spectrometer detector is used
for analysis. A non-polar or medium-polarity capillary column is typically employed for
separation.

Injection: A small volume (e.g., 1 pL) of the prepared sample is injected into the GC inlet,
which is heated to ensure vaporization.

Chromatographic Separation: The components of the sample are separated based on their
boiling points and interactions with the stationary phase of the GC column. The oven
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temperature is programmed to ramp up to facilitate the elution of compounds.

o Mass Spectrometry Detection: As the separated compounds elute from the column, they
enter the mass spectrometer, where they are ionized (typically by electron impact), and the
resulting fragments are detected based on their mass-to-charge ratio.

o Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be
used to identify and quantify 4-(4-chlorophenyl)butan-2-one by comparing it to a reference
spectrum.

Applications in Drug Development

4-(4-Chlorophenyl)-2-butanone has been utilized as a reactant in the synthesis of
diarylheptanoids, which have been investigated as inhibitors of tumor necrosis factor-a (TNF-a)
[1][3]- TNF-a is a pro-inflammatory cytokine involved in various inflammatory diseases.

Role in the Synthesis of TNF-a Inhibitors

The synthesis of diarylheptanoid-based TNF-a inhibitors may involve an aldol condensation
reaction between 4-(4-chlorophenyl)butan-2-one and a suitable aromatic aldehyde. This
reaction forms a key intermediate that can be further modified to produce the final active
compound.
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Caption: Synthesis of a TNF-a inhibitor from 4-(4-Chlorophenyl)butan-2-one.
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TNF-a Signhaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the TNF-a signaling pathway and
the point of intervention for inhibitors derived from 4-(4-chlorophenyl)butan-2-one.
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Caption: Simplified TNF-a signaling pathway and point of inhibition.
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Safety and Handling

4-(4-Chlorophenyl)butan-2-one is classified as an irritant. It is known to cause skin and
serious eye irritation, and may cause respiratory irritation[2]. Standard laboratory safety
precautions should be followed when handling this compound, including the use of personal
protective equipment such as gloves, safety glasses, and a lab coat. Work should be
conducted in a well-ventilated area or a fume hood.

Conclusion

4-(4-Chlorophenyl)butan-2-one is a valuable building block in organic synthesis, particularly
for the development of potential therapeutic agents like TNF-a inhibitors. This guide has
provided essential information on its properties, synthesis, analysis, and applications to aid
researchers and professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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